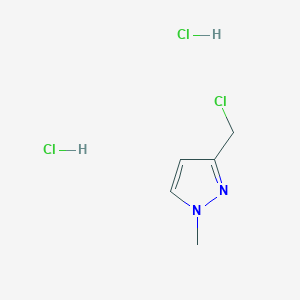![molecular formula C10H19BF3KOSi B7889196 potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide](/img/structure/B7889196.png)
potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide is a chemical entity with significant potential in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide involves multiple steps, each requiring specific conditions to ensure the desired product is obtained with high purity and yield. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored, and reaction conditions such as temperature, pressure, and pH are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under controlled conditions to ensure specificity and yield. Common reagents include acids, bases, solvents, and catalysts, each chosen based on the desired reaction pathway. Conditions such as temperature, solvent type, and reaction time are optimized to maximize efficiency.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: Utilized in the production of materials, chemicals, and other industrial products due to its unique properties.
Wirkmechanismus
The mechanism of action of potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological outcomes, such as enzyme inhibition, receptor activation, or signal transduction modulation. The exact pathways involved depend on the specific application and the biological system being studied.
Eigenschaften
IUPAC Name |
potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3OSi.K/c1-10(2,3)16(4,5)15-9-7-6-8-11(12,13)14;/h7,9H2,1-5H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWLMAFIODPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BF3KOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7889130.png)




![potassium;trifluoro-[2-(oxiran-2-yl)ethyl]boranuide](/img/structure/B7889144.png)







